molecular formula C8H9N3O2 B2861554 3-(Pyrimidin-2-yloxy)pyrrolidin-2-one CAS No. 2201997-38-6

3-(Pyrimidin-2-yloxy)pyrrolidin-2-one

Cat. No. B2861554
M. Wt: 179.179
InChI Key: VSJMCWPTPZYHQC-UHFFFAOYSA-N
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Description

“3-(Pyrimidin-2-yloxy)pyrrolidin-2-one” is a compound that belongs to the class of pyrrolidin-2-ones . Pyrrolidin-2-ones are five-membered lactams and are versatile lead compounds for designing powerful bioactive agents .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This synthesis process is selective and can be easily tuned by using a specific oxidant and additive .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a cascade of reactions including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

  • Triplex Forming Oligonucleotides : This compound has been used in the synthesis of substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues. These analogues have shown selective binding to CG inversions in DNA triple helices, which is significant for genetic research and potential therapeutic applications (Ranasinghe et al., 2005).

  • Selective Brain Penetrant PDE9A Inhibitor : A derivative of this compound, PF-04447943, is a novel PDE9A inhibitor identified using parallel synthetic chemistry. This inhibitor has been reported to have procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model (Verhoest et al., 2012).

  • Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : A novel compound designed as a dual inhibitor of these enzymes has been synthesized for antitumor applications. This compound showed inhibitory effects against various tumor cell lines (Gangjee et al., 2000).

  • Novel Pyrrole-Substituted Pyrido[2,3-d]pyrimidines : This research involved the synthesis of novel derivatives with potential antibacterial activity. The compounds were synthesized using a specific catalyst and showed encouraging antibacterial activity (Jahanshahi et al., 2018).

  • Fluorescent Probe for RNA Structure : Pyrrolo-C, a fluorescent analog of cytidine, is used as a probe for RNA structure and dynamics. Its fluorescence characteristics make it useful for studying RNA structure under various conditions (Tinsley & Walter, 2006).

  • Metabolism and Pharmacokinetics in Dipeptidyl Peptidase Inhibition : The compound PF-00734200, a dipeptidyl peptidase IV inhibitor, shows how derivatives of 3-(Pyrimidin-2-yloxy)pyrrolidin-2-one are used in metabolic and pharmacokinetic studies for type 2 diabetes treatment (Sharma et al., 2012).

properties

IUPAC Name

3-pyrimidin-2-yloxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-7-6(2-5-9-7)13-8-10-3-1-4-11-8/h1,3-4,6H,2,5H2,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJMCWPTPZYHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-2-yloxy)pyrrolidin-2-one

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